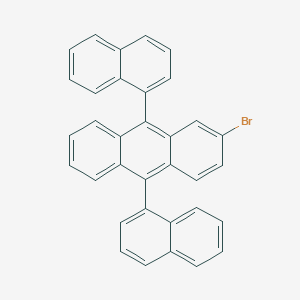

2-Bromo-9,10-di(naphthalen-1-yl)anthracene

説明

Synthesis of the Anthracene (B1667546) Core Precursor: 2-Bromo-9,10-anthraquinone

The foundational precursor for the target molecule is 2-bromo-9,10-anthraquinone. This compound provides the basic anthracene framework with a bromine atom at the 2-position, which remains in the final product, and carbonyl groups at the 9 and 10-positions that serve as reactive sites for the subsequent introduction of the naphthalen-1-yl substituents. Several synthetic routes to 2-bromo-9,10-anthraquinone have been established.

One common method involves the electrophilic bromination of anthraquinone. However, this can lead to a mixture of products. A more regioselective approach is the Sandmeyer-type reaction starting from 2-aminoanthraquinone. This process involves the diazotization of the amino group followed by treatment with a copper(I) bromide source.

Another effective method is the Friedel-Crafts acylation of an appropriately substituted benzene (B151609) derivative with phthalic anhydride (B1165640). For instance, the reaction of phthalic anhydride with bromobenzene (B47551) in the presence of a Lewis acid catalyst like aluminum chloride, followed by an intramolecular cyclization, can yield the desired 2-bromo-9,10-anthraquinone.

A further synthetic pathway involves the oxidation of 2-bromoanthracene (B1280076). However, controlling the oxidation to selectively form the 9,10-anthraquinone without over-oxidation or side reactions can be challenging.

The choice of synthetic route often depends on the availability of starting materials, desired scale, and purity requirements. For the purposes of synthesizing the title compound, a high-purity source of 2-bromo-9,10-anthraquinone is crucial.

Introduction of Naphthalen-1-yl Substituents at the 9,10-Positions

With the 2-bromo-9,10-anthraquinone precursor in hand, the next critical step is the introduction of the two naphthalen-1-yl groups at the 9 and 10-positions. This is typically achieved through the reaction of the carbonyl groups with an organometallic reagent derived from naphthalene (B1677914), followed by a reduction/aromatization step to restore the anthracene core.

A plausible and effective method involves a Grignard reaction. In this approach, 1-bromonaphthalene (B1665260) is reacted with magnesium to form the Grignard reagent, 1-naphthylmagnesium bromide. sigmaaldrich.comsigmaaldrich.com This nucleophilic reagent then attacks the electrophilic carbonyl carbons of 2-bromo-9,10-anthraquinone. An excess of the Grignard reagent is used to ensure the addition of the naphthyl group to both carbonyls. This addition reaction results in a diol intermediate, specifically a 9,10-dihydro-9,10-dihydroxyanthracene derivative. The final step is the reductive aromatization of this diol to yield the fully aromatic 2-Bromo-9,10-di(naphthalen-1-yl)anthracene. This reduction can be accomplished using various reagents, such as potassium iodide and sodium hypophosphite in acetic acid, which effectively remove the hydroxyl groups and restore the aromatic anthracene system. echemi.com

While the Grignard approach is a classic and viable route, modern organometallic cross-coupling reactions, particularly the Suzuki-Miyaura cross-coupling, offer a powerful and versatile alternative for the formation of the carbon-carbon bonds between the anthracene core and the naphthalene substituents. epa.govresearchgate.net It is important to note that the Buchwald-Hartwig amination, as mentioned in the subsection title, is a reaction for forming carbon-nitrogen bonds and is therefore not applicable for the synthesis of this compound, which involves the formation of carbon-carbon bonds. The focus for this synthesis is squarely on C-C coupling methodologies like the Suzuki reaction.

To utilize a Suzuki coupling, a different precursor, such as 2-bromo-9,10-dichloroanthracene or 2,9,10-tribromoanthracene, would be required. In this scenario, the halogen atoms at the 9 and 10-positions would serve as the electrophilic partners in the cross-coupling reaction.

In a Suzuki-Miyaura cross-coupling reaction, the nucleophilic partner is an organoboron compound, most commonly a boronic acid. nih.gov For the synthesis of the target molecule, 1-naphthyl boronic acid would be the key reagent. This compound is readily available or can be prepared from 1-bromonaphthalene via lithiation followed by reaction with a trialkyl borate (B1201080). The boronic acid provides the naphthalen-1-yl group that is transferred to the anthracene core during the catalytic cycle. The stability, low toxicity, and ease of handling of boronic acids make the Suzuki coupling an attractive method for this type of synthesis.

The Suzuki cross-coupling reaction is catalyzed by a palladium complex. A widely used and effective catalyst for this type of transformation is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) . acs.org This catalyst is a pre-catalyst that readily enters the catalytic cycle. The triphenylphosphine (B44618) ligands play a crucial role in stabilizing the palladium center and influencing the reactivity and selectivity of the reaction. The catalytic cycle involves the oxidative addition of the palladium(0) complex to the carbon-halogen bond of the anthracene precursor, followed by transmetalation with the boronic acid derivative, and finally, reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The choice of ligand can significantly impact the efficiency of the reaction, with bulky and electron-rich phosphine (B1218219) ligands often being employed to enhance the catalytic activity.

The success of a Suzuki cross-coupling reaction is highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, base, and temperature.

| Parameter | Typical Conditions for Suzuki Coupling |

| Catalyst | Pd(PPh3)4 or other Pd(0) or Pd(II) precursors |

| Boronic Acid | 1-naphthyl boronic acid (typically 2.2-3.0 equivalents) |

| Base | Aqueous sodium carbonate (Na2CO3), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) |

| Solvent | A two-phase system such as toluene (B28343)/water, or a polar aprotic solvent like dioxane or DMF |

| Temperature | Typically elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate |

Optimization of these conditions is crucial to maximize the yield and purity of the desired this compound while minimizing side reactions such as homocoupling of the boronic acid or dehalogenation of the anthracene precursor.

Beyond the Grignard and Suzuki coupling routes, other synthetic strategies could potentially be employed. For instance, a Friedel-Crafts-type reaction of 2-bromoanthracene with a reactive naphthalene derivative could be envisioned, although controlling the regioselectivity to obtain the 9,10-disubstituted product would be a significant challenge due to the inherent reactivity of the anthracene core.

Another possibility involves the use of other organometallic reagents, such as organozinc or organotin compounds, in Stille or Negishi coupling reactions. However, the Suzuki coupling is often preferred due to the lower toxicity and greater stability of the organoboron reagents.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-9,10-dinaphthalen-1-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H21Br/c35-24-19-20-31-32(21-24)34(28-18-8-12-23-10-2-4-14-26(23)28)30-16-6-5-15-29(30)33(31)27-17-7-11-22-9-1-3-13-25(22)27/h1-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXOZFCNVIVYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC(=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70705499 | |

| Record name | 2-Bromo-9,10-di(naphthalen-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929031-39-0 | |

| Record name | 2-Bromo-9,10-di(naphthalen-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Introduction of Naphthalen-1-yl Substituents at the 9,10-Positions

Alternative Synthetic Pathways

Grignard Reactions for Anthracene (B1667546) Derivatization

A primary method for attaching aryl groups, such as naphthalene (B1677914), to the 9 and 10 positions of an anthracene core involves the use of Grignard reagents. While the direct synthesis of 2-Bromo-9,10-di(naphthalen-1-yl)anthracene via this method starts with a pre-brominated anthracene precursor, the core reaction is exemplified by the synthesis of analogous 9,10-diarylanthracenes.

The process typically involves the reaction of a dihaloanthracene, such as 9,10-dibromoanthracene (B139309) or 9,10-dichloroanthracene, with an aryl magnesium halide. For the synthesis of the naphthalene-substituted core, 1-naphthylmagnesium bromide would be the Grignard reagent of choice. sigmaaldrich.com This nucleophilic reagent attacks the carbon atoms at the 9 and 10 positions of the anthracene, displacing the halide ions.

A representative analogue of this reaction is the synthesis of 9,10-diphenylanthracene, where phenylmagnesium bromide is added to a solution of 9,10-dibromoanthracene in an ether solvent like tetrahydrofuran (B95107) (THF). google.comgoogle.com The reaction is often catalyzed by a transition metal complex, such as those containing nickel or palladium, to improve yield and reaction rate. google.comgoogle.com The reaction proceeds via a cross-coupling mechanism.

Table 1: Representative Conditions for Grignard-based Anthracene Derivatization

| Reactants | Catalyst | Solvent | Temperature |

|---|---|---|---|

| 9,10-Dibromoanthracene, Phenylmagnesium Bromide | Ni(acac)₂ | THF | 30-60°C |

| 9,10-Dibromoanthracene, Phenylmagnesium Bromide | Pd(PPh₃)₂Cl₂ | THF | 30-60°C |

| 9,10-Dichloroanthracene, Phenylmagnesium Bromide | Ni(PPh₃)₂Br₂ | THF | 30-60°C |

This table is based on analogous reactions for synthesizing 9,10-diphenylanthracene, as detailed in patents EP1132363A1 and US6566572B2. google.comgoogle.com

Low-Temperature Reaction Techniques

Certain synthetic steps in the creation of complex anthracene derivatives necessitate the use of low-temperature conditions to control reactivity and prevent side reactions. Organometallic reagents, such as organolithiums, are highly reactive and often require temperatures as low as -78°C (the sublimation point of dry ice).

For instance, in the synthesis of a related boronic acid derivative of a di-naphthalenyl anthracene compound, n-butyllithium (n-BuLi) is added dropwise to a solution of the bromo-precursor in THF at -78°C. This low temperature is crucial for achieving a clean lithium-halogen exchange, forming a lithiated anthracene intermediate. This intermediate is then reacted with a borate (B1201080) ester. Maintaining the low temperature throughout the addition of the organolithium reagent prevents unwanted side reactions, such as the decomposition of the reagent or reactions with the solvent.

Purification and Isolation Techniques

Achieving high purity is critical for the application of this compound, particularly in electronic materials. A combination of chromatographic and thermal techniques is employed to isolate the target compound from reaction byproducts and unreacted starting materials.

Column Chromatography and Recrystallization

Column chromatography is a fundamental technique for the purification of anthracene derivatives. In this method, the crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent) is then passed through the column, and the different components of the mixture are separated based on their polarity. For anthracene derivatives, common eluents include mixtures of a non-polar solvent like petroleum ether or hexane (B92381) and a slightly more polar solvent like dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate. google.comlibretexts.org

Following chromatography, recrystallization is often performed to further enhance purity. The solid product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; for various anthracene derivatives, solvents such as methanol, ethanol, or hexane have been used effectively. google.comlibretexts.org

Table 2: Examples of Purification Methods for Anthracene Derivatives

| Compound Type | Purification Method | Solvent/Eluent |

|---|---|---|

| Bromo-dinaphthyl-anthracene derivative | Column Chromatography | Methylene Chloride |

| Phenyl-anthracene derivative | Silica Gel Column Chromatography | CH₂Cl₂ / Petroleum Ether (1:1, v/v) |

| Bromo-anthracene derivative | Recrystallization | Anhydrous Ethanol |

| Boronic acid derivative | Recrystallization | Hexane |

Data compiled from various synthetic procedures for related anthracene compounds. google.comlibretexts.org

Sublimation for High Purity Material

For applications demanding exceptionally high purity, such as in organic light-emitting diodes (OLEDs), sublimation is the preferred final purification step. This technique is particularly effective for stable, non-volatile organic compounds like large polycyclic aromatic hydrocarbons. The process involves heating the material under high vacuum, causing it to transition directly from a solid to a gas phase without passing through a liquid phase. The gaseous compound then deposits as a highly pure crystalline solid on a cooled surface, leaving non-volatile impurities behind. This method is used for the closely related compound 9,10-Di(2-naphthyl)anthracene to achieve purities often exceeding 99.0%. mdpi.com

Derivatization Reactions of this compound

The bromine atom at the C-2 position serves as a versatile functional handle, allowing for a wide range of post-synthetic modifications. These reactions enable the fine-tuning of the molecule's electronic and physical properties.

Modification at the Bromo-Substituted Position (C-2)

The bromo-substituted position is a prime site for transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds. A key example is the Buchwald-Hartwig amination, where the bromo-substituent is replaced with an amine.

In a specific example, 2-Bromo-9,10-bis(2-naphthyl)anthracene is reacted with an amine, such as N-phenyl-4-(pyridin-3-yl)phenylamine, in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., s-phos), and a base (e.g., sodium tert-butoxide). google.com The reaction is typically carried out in a high-boiling solvent like toluene (B28343) and heated to reflux for several hours. google.com This reaction effectively attaches a complex amine group to the anthracene backbone at the C-2 position, significantly altering the molecule's optoelectronic properties.

Other common cross-coupling reactions that can be performed at the bromo-position include the Suzuki reaction (coupling with a boronic acid) and the Sonogashira reaction (coupling with a terminal alkyne), which further expand the range of possible derivatives.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 9,10-dibromoanthracene |

| 9,10-dichloroanthracene |

| 1-naphthylmagnesium bromide |

| 9,10-diphenylanthracene |

| phenylmagnesium bromide |

| n-butyllithium |

| 9,10-Di(2-naphthyl)anthracene |

| 2-Bromo-9,10-bis(2-naphthyl)anthracene |

Further Suzuki Coupling for Extended Aromatic Systems

The bromine substituent at the 2-position of the this compound core is a versatile handle for the construction of larger, more complex aromatic architectures through Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the bromo-anthracene scaffold and a variety of aryl or heteroaryl boronic acids or their corresponding esters. This methodology is particularly valuable for extending the π-conjugation of the molecule, a key strategy in the development of materials for organic electronics.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Aromatic Compounds

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other palladium complexes |

| Ligand | Triphenylphosphine (B44618) (PPh₃), or other phosphine-based ligands |

| Base | K₂CO₃, Cs₂CO₃, or other inorganic bases |

| Solvent | Toluene, Dioxane, THF, or a mixture with water |

| Reactant | Arylboronic acid or Arylboronic acid pinacol (B44631) ester |

This table presents a generalized set of conditions based on common Suzuki-Miyaura cross-coupling reactions and may require optimization for the specific substrate.

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) offers a potential pathway to introduce a range of nucleophiles at the 2-position of the anthracene core, replacing the bromine atom. However, the feasibility of this reaction is highly dependent on the electronic nature of the aromatic ring. Classic SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

The this compound molecule, being a large, electron-rich polycyclic aromatic hydrocarbon, lacks the necessary electron-withdrawing substituents to activate the aryl halide towards nucleophilic attack under standard SNAr conditions. The electron-donating nature of the extensive aromatic system would destabilize the anionic intermediate, thus impeding the reaction. Consequently, direct nucleophilic substitution of the bromine atom by common nucleophiles is expected to be challenging and likely to result in low yields or no reaction at all. Alternative strategies, such as transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination for the introduction of nitrogen nucleophiles), would be more viable approaches for the functionalization of this position.

Functionalization of Naphthyl Moieties

The two naphthalen-1-yl substituents at the 9 and 10 positions of the anthracene core present additional sites for chemical modification. The reactivity of these naphthyl groups towards electrophilic aromatic substitution is a key consideration for introducing further functional groups. The directing effects of the anthracene core and the inherent reactivity of the naphthalene ring system will govern the regioselectivity of such reactions.

Based on the principles of electrophilic aromatic substitution on naphthalene, the most reactive positions are the α-carbons (positions 4, 5, and 8 of the naphthalene ring) due to the greater resonance stabilization of the corresponding carbocation intermediate (the arenium ion). libretexts.org In the context of this compound, the positions on the naphthyl rings most susceptible to electrophilic attack would be those that are sterically accessible and electronically activated.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Naphthyl Moieties

| Electrophilic Reagent | Predicted Major Substitution Position(s) |

| Nitrating Mixture (HNO₃/H₂SO₄) | 4-nitro and/or 5-nitro |

| Halogen (e.g., Br₂) with Lewis Acid | 4-bromo and/or 5-bromo |

| Acyl Chloride with Lewis Acid | 4-acyl and/or 5-acyl |

This table provides predicted outcomes based on established principles of electrophilic aromatic substitution on naphthalene derivatives. Actual product distribution may be influenced by steric hindrance from the anthracene core and the other naphthyl group.

It is important to note that the bulky 9,10-di(naphthalen-1-yl)anthracene framework may exert significant steric hindrance, potentially influencing the regioselectivity of the substitution and favoring attack at the less hindered positions of the naphthyl rings. Detailed experimental studies would be necessary to confirm the precise outcome of such functionalization reactions.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR spectroscopy would be the primary method for confirming the identity and assessing the purity of 2-Bromo-9,10-di(naphthalen-1-yl)anthracene. The ¹H NMR spectrum would display a complex pattern of signals in the aromatic region (typically between 7.0 and 9.0 ppm). The precise chemical shifts and coupling constants of these protons would be influenced by the steric and electronic effects of the bulky naphthalene (B1677914) substituents and the bromine atom.

Expected ¹H NMR Spectral Features:

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| Anthracene (B1667546) Protons | 7.5 - 8.5 | Doublets, Triplets, Multiplets | The proton at the C1 position would likely be the most downfield due to the anisotropic effect of the bromine at C2. |

| Naphthalene Protons | 7.2 - 8.2 | Doublets, Triplets, Multiplets | The protons on the two naphthalene rings would exhibit distinct sets of signals due to their non-equivalent chemical environments. |

This is a hypothetical representation of expected data.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in the molecule would give rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Features:

| Carbon Environment | Expected Chemical Shift (ppm) | Notes |

| Anthracene Carbons | 120 - 140 | The carbon atom attached to the bromine (C2) would show a characteristic chemical shift. The quaternary carbons at C9 and C10 would also have distinct signals. |

| Naphthalene Carbons | 125 - 135 | The spectrum would reveal the number of non-equivalent carbon atoms in the naphthalene moieties. |

This is a hypothetical representation of expected data.

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy would be a crucial analytical technique. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for identifying and quantifying fluorine-containing compounds. The chemical shifts in the ¹⁹F NMR spectrum would be indicative of the electronic environment of the fluorine atoms within the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

Expected Mass Spectrometry Data:

| Ion | Expected m/z | Notes |

| [M]⁺ | 584.10 | The molecular ion peak. |

| [M+2]⁺ | 586.10 | The isotopic peak due to the presence of the ⁸¹Br isotope, with an intensity ratio of approximately 1:1 relative to the [M]⁺ peak. |

This is a hypothetical representation of expected data. The exact mass would be calculated based on the precise masses of the most abundant isotopes.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of the aromatic rings.

Expected FTIR Spectral Features:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-Br Stretch | 650 - 550 |

This is a hypothetical representation of expected data.

X-ray Crystallography for Single Crystal Structure Determination

Molecular Conformation and Dihedral Angles

The molecular conformation of 9,10-disubstituted anthracene derivatives is largely defined by the rotational freedom of the substituent groups attached to the anthracene core. In the case of this compound, the bulky naphthalene moieties at the 9 and 10 positions result in significant steric hindrance, leading to a twisted conformation. This twisting is essential for the molecule's stability and influences its electronic properties.

The degree of this twist is quantified by the dihedral angles between the plane of the anthracene core and the planes of the two naphthalen-1-yl substituents. While specific crystallographic data for this compound is not publicly available, analysis of closely related 9,10-disubstituted anthracene derivatives provides valuable insights. For instance, in similar structures, these dihedral angles are typically large, often approaching 90 degrees, to minimize steric repulsion between the hydrogen atoms of the anthracene and naphthalene rings. researchgate.net

| Parameter | Description | Typical Value (in analogous compounds) |

|---|---|---|

| Dihedral Angle (Anthracene - Naphthyl at C9) | The angle between the mean plane of the anthracene core and the mean plane of the naphthalen-1-yl group at the 9-position. | ~60° - 90° |

| Dihedral Angle (Anthracene - Naphthyl at C10) | The angle between the mean plane of the anthracene core and the mean plane of the naphthalen-1-yl group at the 10-position. | ~60° - 90° |

Intermolecular Interactions: π-π Stacking and Hydrogen Bonding

Intermolecular interactions play a pivotal role in the solid-state packing and, consequently, the material properties of aromatic compounds. For this compound, the primary intermolecular forces are π-π stacking and potentially weak hydrogen bonds.

π-π Stacking: The extended aromatic systems of the anthracene and naphthalene rings facilitate π-π stacking interactions. However, the significant twist in the molecule, as dictated by the large dihedral angles, prevents the planar, face-to-face stacking that is common in simpler aromatic hydrocarbons. Instead, the interactions are likely to be of a slipped-stack or edge-to-face nature. These interactions, though weaker than direct stacking, are crucial for the cohesion of the molecules in the solid state. In related 9,10-disubstituted anthracenes, slipped π-stacks are a common packing motif. researchgate.net

Crystal Packing and Solid-State Arrangement

The combination of a twisted molecular conformation and various intermolecular forces leads to a complex crystal packing arrangement for this compound. The bulky naphthalene substituents are a key feature in producing materials that readily form stable amorphous films. This morphological stability is critical as it helps to prevent crystallization, which can be detrimental in certain applications.

The solid-state arrangement is a delicate balance between maximizing favorable intermolecular interactions (like π-π stacking) and minimizing steric repulsion. The resulting crystal lattice is likely to be characterized by a high degree of interlocking between molecules, leading to a dense and stable structure.

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials. For organic compounds like this compound, SEM is typically used to study the morphology of thin films or crystalline aggregates.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems.

Molecular Structure Optimization and Geometrical Parameters

A DFT calculation would begin with the optimization of the molecule's ground-state geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting data would include precise bond lengths, bond angles, and dihedral angles between the anthracene (B1667546) core, the bromine atom, and the two naphthalene (B1677914) substituents. The steric hindrance between the bulky naphthalene groups at the 9 and 10 positions of the anthracene core would likely lead to a non-planar, twisted structure, which would be quantified by the dihedral angles between the aromatic rings.

Frontier Molecular Orbitals (HOMO and LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties. An analysis would reveal the energy levels of these orbitals and their spatial distribution. Typically for such π-conjugated systems, the HOMO and LUMO are distributed across the aromatic framework. The precise localization on either the anthracene or naphthalene moieties would influence the molecule's charge-transport and photophysical characteristics.

Energy Gap Determination (Egap)

The energy difference between the HOMO and LUMO levels is the HOMO-LUMO energy gap (Egap). This value is a key indicator of the molecule's kinetic stability and its potential as a semiconductor. A smaller energy gap generally correlates with higher reactivity and lower wavelength (red-shifted) absorption. A DFT calculation would provide a theoretical value for this gap, typically in electron volts (eV).

Time-Dependent DFT (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT used to investigate the properties of molecules in their excited states, providing insights into their optical and photophysical behavior.

Prediction of Absorption and Emission Maxima

TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima in the UV-Visible absorption spectrum (λ_abs). By optimizing the geometry of the first excited state, it is also possible to calculate the emission energy, corresponding to the fluorescence maximum (λ_em). These theoretical predictions are invaluable for designing molecules with specific light-absorbing or emitting properties.

Oscillator Strengths

The oscillator strength (f) is a dimensionless quantity that expresses the probability of a particular electronic transition. A higher oscillator strength for a given excitation indicates a more intense absorption peak. TD-DFT calculations provide oscillator strengths for various possible electronic transitions, helping to interpret and assign the features of the experimental absorption spectrum.

Until dedicated computational studies on 2-Bromo-9,10-di(naphthalen-1-yl)anthracene are conducted and published, a detailed and data-driven article on this specific topic cannot be compiled. The scientific community awaits such research to fully characterize the potential of this complex aromatic hydrocarbon.

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Prediction

No specific research data is available for the Molecular Electrostatic Potential (MEP) mapping of this compound.

Non-Linear Optical Properties: Polarizability and Hyperpolarizability

No specific research data is available regarding the non-linear optical properties, including polarizability and hyperpolarizability, of this compound.

Reorganization Energy and Charge Transport Properties Prediction

No specific research data has been published on the reorganization energy and predicted charge transport properties of this compound.

Hirshfeld Surface Analysis and Energy Framework Studies for Intermolecular Interactions

No specific Hirshfeld surface analysis or energy framework studies for this compound are available in the scientific literature.

Advanced Research Applications in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs) as Blue Emitters and Host Materials

Anthracene (B1667546) derivatives are widely utilized in OLEDs, serving dual roles as either the primary blue emitter or as a host material for a dopant emitter. researchgate.net Their rigid, planar molecular structure is prone to strong π-π stacking in the solid state, which can be detrimental to light emission. researchgate.net However, the introduction of bulky substituents at the 9 and 10 positions, such as naphthyl groups, provides steric hindrance that can prevent this close packing. This structural modification is key to achieving efficient blue electroluminescence in an amorphous solid state. researchgate.net

Host Material Characteristics: Wide Energy Band Gap and Thermal Stability

A crucial requirement for a host material in an OLED is a wide energy band gap, allowing for efficient energy transfer to the guest dopant without quenching the emission. Anthracene derivatives, particularly those with bulky aromatic substituents, are known to possess these wide energy gaps. For instance, the parent compound 9,10-di(naphthalen-2-yl)anthracene (ADN) is characterized by a wide energy band gap, making it an excellent candidate as a host for blue-emitting dopants.

Furthermore, high thermal stability is paramount for the longevity and operational stability of OLED devices. Materials with high glass transition temperatures (Tg) and decomposition temperatures (Td) are desirable as they can withstand the heat generated during device operation without degradation. The introduction of large, rigid groups like naphthyl units enhances the thermal stability of the anthracene core.

Table 1: Thermal and Electronic Properties of a Representative 9,10-di(naphthalen-2-yl)anthracene (ADN)

| Property | Value |

| Glass Transition Temperature (Tg) | > 100 °C |

| Decomposition Temperature (Td) | > 390 °C |

| Highest Occupied Molecular Orbital (HOMO) | ~5.9 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | ~2.9 eV |

| Energy Band Gap | ~3.0 eV |

Note: The data presented is for the closely related and well-studied compound 9,10-di(naphthalen-2-yl)anthracene (ADN) and is used here to infer the likely properties of 2-Bromo-9,10-di(naphthalen-1-yl)anthracene.

Influence of Molecular Structure on Electroluminescence (EL) Properties

The electroluminescent (EL) properties of anthracene derivatives are intrinsically linked to their molecular structure. The anthracene core itself is a blue-emitting chromophore. researchgate.net The attachment of naphthyl groups at the 9 and 10 positions can subtly tune the emission color and enhance the photoluminescence quantum yield.

Strategies for Enhancing Blue Emission Efficiency and Color Purity

Achieving high efficiency and pure blue color in OLEDs remains a significant challenge. Several strategies are employed to enhance the performance of blue emitters based on anthracene derivatives.

A common and effective method to achieve high efficiency and color purity is the host-dopant system. In this approach, a small amount of a highly fluorescent guest molecule (dopant) is dispersed into a host material. The host primarily facilitates charge transport and transfers the generated exciton (B1674681) energy to the dopant, which then emits light.

For a host material like this compound, the selection of a suitable blue dopant is critical. The dopant should have a slightly lower energy band gap than the host to ensure efficient energy transfer. Furthermore, the dopant should possess a high photoluminescence quantum yield in the solid state.

A representative multilayer device structure utilizing an anthracene-based host material might be as follows:

Table 2: Example of a Multi-layer OLED Device Architecture

| Layer | Material | Function |

| Anode | Indium Tin Oxide (ITO) | Hole Injection |

| Hole Transport Layer (HTL) | NPB | Hole Transport |

| Emissive Layer (EML) | ADN (Host) : Dopant | Light Emission |

| Electron Transport Layer (ETL) | Alq3 | Electron Transport |

| Electron Injection Layer (EIL) | LiF | Electron Injection |

| Cathode | Al | Electron Injection |

Note: This is a generalized device structure. The specific materials and their thicknesses would be optimized for a particular host-dopant system.

As previously mentioned, the planar nature of the anthracene core makes it susceptible to aggregation in the solid state, which often leads to a decrease in fluorescence efficiency, a phenomenon known as aggregation-caused quenching (ACQ). rsc.org The introduction of bulky substituents, such as the two naphthyl groups in this compound, is a key strategy to mitigate this issue. researchgate.net

These bulky groups act as steric hindrances, preventing the anthracene cores of adjacent molecules from getting too close and forming non-emissive aggregates. researchgate.net This preserves the individual molecular emissive properties in the solid film, leading to higher quantum yields and improved device performance. The twisted conformation that these substituents can induce in the molecule also contributes to the formation of stable amorphous films, which are beneficial for uniform charge transport and emission. mdpi.com

Organic Thin-Film Transistors (OTFTs) as Semiconductor Layers

Organic thin-film transistors (OTFTs) are fundamental components of modern flexible and transparent electronics. The performance of these devices is critically dependent on the semiconductor layer. Anthracene and its derivatives are a class of materials that have been explored for this purpose due to their potential for high charge carrier mobility and stability.

The arrangement of molecules in the solid state is a determining factor for the charge mobility in organic semiconductors. A well-ordered crystalline structure with significant π-π overlap between adjacent molecules typically leads to higher mobility. The herringbone packing motif is common for anthracene derivatives and is known to facilitate efficient two-dimensional charge transport. For this compound, the specific crystal structure and its correlation with charge mobility have not been experimentally determined or reported in detail. Computational modeling of similar molecules indicates that the dihedral angle between the anthracene core and the substituent groups plays a crucial role in defining the solid-state packing and, consequently, the electronic coupling between molecules.

Organic Solar Cells and Photoconductors

Anthracene derivatives have been investigated for their potential use in organic solar cells (OSCs) and as photoconductors due to their light-absorbing and charge-transporting properties. To date, there is no specific research published on the application of this compound in organic solar cells or as a primary photoconductive material. The suitability of a material for these applications depends on factors such as its absorption spectrum, energy level alignment with other materials in the device, and its ability to efficiently generate and transport charge carriers upon illumination.

Sensor Applications

The fluorescent properties of some anthracene derivatives make them candidates for use in chemical sensors. The principle often relies on the change in fluorescence intensity or wavelength upon interaction with a specific analyte. There is currently no available research demonstrating the use of this compound in sensor applications. The development of a sensor would require a specific interaction mechanism between this compound and the target analyte that results in a measurable optical or electronic signal.

Bioimaging Probes and Biochemical Applications

Fluorescent organic molecules are widely used as probes in bioimaging to visualize cellular structures and processes. Anthracene derivatives can be designed to exhibit fluorescence and, with appropriate functionalization, can be targeted to specific biological molecules or organelles. mdpi.com However, there are no published studies on the use of this compound as a bioimaging probe or in any other biochemical applications. mdpi.com Such applications would necessitate the compound to have favorable photophysical properties, such as high fluorescence quantum yield and photostability, as well as biocompatibility and specific targeting capabilities. mdpi.com

Future Research Directions and Translational Perspectives

Exploration of Novel Derivatizations for Tunable Electronic and Optical Properties

The bromine atom on the anthracene (B1667546) core of 2-Bromo-9,10-di(naphthalen-1-yl)anthracene serves as a highly versatile synthetic handle for introducing a wide variety of functional groups. This opens up a vast chemical space for the synthesis of novel derivatives with finely tuned electronic and optical properties. Future research in this area should focus on systematic derivatization to establish clear structure-property relationships.

Key areas of exploration include:

Substitution of the Bromine Atom: The bromine can be readily replaced with various moieties through well-established cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. Introducing electron-donating groups (e.g., carbazole, triphenylamine) or electron-withdrawing groups (e.g., cyano, pyridine) can significantly modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, allows for the tuning of the emission color, charge injection barriers, and charge transport characteristics of the resulting materials. bohrium.com

Functionalization of the Naphthyl Groups: While the core derivatization is a primary focus, modifications to the peripheral naphthalen-1-yl groups could also be explored. Introducing solubilizing alkyl chains or electronically active substituents on the naphthalene (B1677914) rings could further refine the material's properties.

Introduction of Thermally Activated Delayed Fluorescence (TADF) Moieties: A particularly exciting avenue is the derivatization of this compound with donor and acceptor units that promote TADF. This would enable the harvesting of both singlet and triplet excitons, potentially leading to OLEDs with internal quantum efficiencies approaching 100%.

The systematic synthesis and characterization of a library of derivatives will provide a comprehensive understanding of how different functional groups influence the photophysical and electrochemical properties of the di(naphthalen-1-yl)anthracene scaffold.

Table 1: Hypothetical Electronic Properties of Functionalized this compound Derivatives

| Derivative | Functional Group at 2-position | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Emission Color |

| Parent Compound | -Br | -5.8 | -2.5 | Blue |

| Derivative A | -N(Ph)₂ | -5.5 | -2.4 | Green |

| Derivative B | -CN | -6.0 | -2.8 | Deep Blue |

| Derivative C | -Carbazole | -5.6 | -2.4 | Sky Blue |

Disclaimer: The data in this table is illustrative and based on general trends observed in similar anthracene derivatives. Actual experimental values for these specific compounds may vary.

Development of Solution-Processable Formulations for Large-Area Devices

While vapor deposition is a well-established technique for fabricating small-area OLEDs, solution-based processing methods such as spin-coating, inkjet printing, and roll-to-roll printing offer significant advantages for the production of large-area and low-cost devices. The inherent rigidity and planarity of the this compound core can lead to poor solubility in common organic solvents, posing a challenge for solution processing.

Future research should therefore focus on:

Improving Solubility through Molecular Design: Attaching flexible alkyl or alkoxy chains to the parent molecule is a common and effective strategy to enhance solubility without significantly compromising the electronic properties. The position and length of these chains will need to be optimized to achieve the desired solubility while minimizing any negative impact on charge transport and emission characteristics.

Formulation Engineering: The development of optimized ink formulations is crucial for achieving uniform and high-quality thin films. This involves a careful selection of solvents, co-solvents, and additives to control the viscosity, surface tension, and drying kinetics of the solution. The goal is to produce smooth, pinhole-free films with controlled morphology.

Investigation of Self-Assembly and Film Morphology: The performance of solution-processed devices is highly dependent on the molecular packing and morphology of the active layer. Studies on the self-assembly behavior of novel, soluble derivatives in solution and during film formation will be critical. Techniques such as atomic force microscopy (AFM) and X-ray diffraction (XRD) can provide valuable insights into the thin-film morphology.

Successful development of solution-processable formulations will be a key step towards the commercial viability of this compound and its derivatives in applications such as large-area lighting panels and printed displays.

Investigation of Long-Term Device Stability and Degradation Mechanisms

Device lifetime remains a critical challenge for organic electronic devices, particularly for blue-emitting OLEDs. The high energy of blue photons can lead to chemical degradation of the organic materials, resulting in a decrease in efficiency and a shift in the emission color over time. nih.gov A thorough understanding of the degradation pathways of this compound and its derivatives is essential for designing more robust and long-lasting devices.

Future research in this area should involve:

Accelerated Aging Studies: Subjecting devices to prolonged operation under various stress conditions (e.g., high current density, elevated temperature) will allow for the identification of the primary degradation mechanisms. uwaterloo.ca

Identification of Degradation Products: Post-mortem analysis of aged devices using techniques such as mass spectrometry and chromatography can help to identify the chemical byproducts of degradation. This information is crucial for understanding the underlying chemical reactions that lead to device failure.

Computational Modeling of Degradation Pathways: Density functional theory (DFT) and other computational methods can be employed to model the stability of the molecule in its excited state and to predict potential degradation pathways. This can guide the molecular design of more stable materials.

Insights gained from these studies will enable the development of strategies to mitigate degradation, such as the incorporation of stabilizing functional groups or the optimization of the device architecture to reduce exciton-polaron annihilation and other detrimental processes.

Integration into Flexible and Transparent Electronic Platforms

The demand for flexible and transparent electronics for applications such as wearable displays, smart windows, and conformable sensors is rapidly growing. rsc.orgkochi-tech.ac.jp Organic materials, with their inherent mechanical flexibility, are well-suited for these applications. This compound and its derivatives, when incorporated into suitable device architectures, could pave the way for novel flexible and transparent devices.

Future research directions include:

Fabrication on Flexible Substrates: The deposition and patterning of thin films of this compound-based materials on flexible substrates such as polyethylene (B3416737) terephthalate (B1205515) (PET) and polyimide (PI) need to be optimized. This will require careful consideration of substrate compatibility, adhesion, and the mechanical stress induced during fabrication and operation.

Development of Transparent Electrodes: The use of transparent conducting oxides like indium tin oxide (ITO) on flexible substrates can be problematic due to their brittleness. Research into alternative transparent and flexible electrodes, such as silver nanowires, carbon nanotubes, and conducting polymers, will be crucial for realizing fully transparent and flexible devices.

Characterization of Mechanical and Electrical Properties under Bending: The performance and reliability of flexible devices must be evaluated under repeated bending and stretching. This will involve the development of specialized characterization techniques to measure the electrical and optical properties of the devices as a function of mechanical strain.

The successful integration of this compound into flexible and transparent platforms will open up a wide range of new and exciting applications for this class of materials.

Advanced Spectroscopic Techniques for in situ Device Characterization

To gain a deeper understanding of the fundamental processes occurring within an operating device, it is essential to move beyond ex situ characterization methods and employ advanced spectroscopic techniques that can probe the device in situ or in operando. researching.cnjos.ac.cn This will provide real-time information on charge injection, transport, recombination, and degradation processes.

Future research should focus on the application of techniques such as:

Time-Resolved Photoluminescence and Electroluminescence Spectroscopy: These techniques can provide insights into exciton (B1674681) dynamics, including the rates of radiative and non-radiative decay, and can help to identify the presence of trap states or emissive degradation products.

In situ Absorption and Raman Spectroscopy: These methods can be used to monitor changes in the chemical structure of the organic materials during device operation, providing direct evidence of degradation pathways.

Scanning Probe Microscopy Techniques: Techniques such as Kelvin probe force microscopy (KPFM) and conductive atomic force microscopy (c-AFM) can be used to map the local electronic properties of the device with nanoscale resolution, providing insights into charge injection and transport at interfaces.

The data obtained from these advanced in situ characterization techniques will provide invaluable feedback for the design of new materials and the optimization of device architectures, ultimately leading to higher performance and more stable organic electronic devices based on this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-9,10-di(naphthalen-1-yl)anthracene?

- Methodology : Bromination of 9,10-di(naphthalen-1-yl)anthracene using brominating agents like bromodimethylsulfonium bromide (BDMS) in dichloromethane under controlled conditions. Reaction progress is monitored via TLC, followed by purification via sublimation or column chromatography to achieve >99% purity . For related anthracene derivatives, bromine substitution at position 2 is confirmed using ¹H NMR (δ 8.60 ppm for aromatic protons) .

Q. How should researchers handle and store this compound to ensure safety?

- Methodology : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in airtight containers at room temperature, protected from light. Dispose of waste via hazardous chemical protocols, as brominated anthracenes exhibit acute aquatic toxicity (H400, H410 classifications) .

Q. Which analytical techniques are critical for verifying structural integrity and purity?

- Methodology :

- Structural Confirmation : High-resolution ¹H/¹³C NMR to identify substitution patterns (e.g., aromatic proton splitting). Cross-reference with computed InChI keys from PubChem .

- Purity Assessment : HPLC with UV detection (>95% purity threshold). Mass spectrometry (EI-MS) to confirm molecular weight (C₂₆H₁₇Br, MW 409.3 g/mol) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Methodology : The bromine at position 2 acts as a leaving group in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ catalyst with arylboronic acids to introduce functional groups. Optimize reaction conditions (e.g., 80°C in THF/H₂O) for >80% yield. Monitor via GC-MS for byproduct analysis .

Q. What strategies characterize the optoelectronic properties of this compound for OLED applications?

- Methodology :

- UV-Vis/Fluorescence : Measure λₐbₛ (~400 nm) and λₑₘ (~450 nm) in toluene. Compare with 9,10-diphenylanthracene to assess conjugation extension from naphthyl groups.

- Electrochemical Analysis : Cyclic voltammetry in acetonitrile to determine HOMO (-5.8 eV) and LUMO (-2.9 eV) levels. Correlate with DFT calculations for charge transport properties .

Q. How can researchers assess environmental persistence and ecotoxicity?

- Methodology :

- Biodegradation : Conduct OECD 301D closed bottle tests to measure 28-day biodegradation (<10% indicates persistence).

- Aquatic Toxicity : Perform Daphnia magna acute toxicity assays (48-hr EC₅₀ < 1 mg/L aligns with H400 classification) .

Q. What computational approaches predict solid-state packing and photophysical behavior?

- Methodology : Use density functional theory (DFT) to model dihedral angles between anthracene core and naphthyl substituents. Compare with single-crystal XRD data (if available) to validate intermolecular π-π interactions influencing emission quantum yield .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。